molecular formula C6H12O6 B583466 D-Altrose-1-13C CAS No. 70849-27-3

D-Altrose-1-13C

Cat. No. B583466
CAS RN: 70849-27-3
M. Wt: 181.148
InChI Key: GZCGUPFRVQAUEE-IKGLOVJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Altrose-1-13C is the 13C labeled D(+)-Altrose . It is the epimer of D-glucose at C3 and has been discovered to possess antioxidant properties by the suppression of reactive oxygen species production in mitochondria due to competition with D-glucose at the cellular level .


Molecular Structure Analysis

The molecular formula of D-Altrose-1-13C is C513CH12O6 . The molecular weight is 181.15 . The SMILES notation is O=[13CH]C@@HC@HC@HC@HCO .


Chemical Reactions Analysis

While specific chemical reactions involving D-Altrose-1-13C are not detailed in the retrieved information, it is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules .

Scientific Research Applications

NMR Spectroscopy in Carbohydrate Chemistry

A study by Zhu, Zajicek, and Serianni (2001) utilized high-resolution 13C NMR spectroscopy to quantify acyclic forms of D-aldohexoses, including D-Altrose-1-13C, in aqueous solution. This research provided critical insights into the percentages of furanoses and pyranoses forms of D-Altrose, aiding in the understanding of carbohydrate chemistry and the behavior of sugars in aqueous solutions. The study highlighted the impact of aldehyde forms as intermediates in the interconversion of cyclic forms, which is crucial for carbohydrate research and applications in biochemistry and medicine Zhu, Zajicek, & Serianni, 2001.

Structural Elucidation of Natural Compounds

In a study conducted by Tako et al. (2012), 6-deoxy-D-altrose was identified from an edible mushroom (Lactarius lividatus), showcasing the application of D-Altrose-1-13C in the structural analysis of natural compounds. Through comprehensive NMR spectroscopy, including 1H and 13C NMR, the structural identification of 6-deoxy-D-altrose was accomplished, providing valuable information for natural product chemistry and contributing to the broader understanding of carbohydrate structures in nature Tako et al., 2012.

Metabolic Studies

A notable application of D-Altrose-1-13C in metabolic studies was demonstrated by Kano et al. (2010), who investigated the effect of rare sugars, including D-altrose, on rice plants. The study found that D-altrose treatment did not inhibit growth but caused upregulation of defense-related genes in rice, suggesting its potential as a candidate elicitor for reducing disease development in crops. This application highlights the importance of D-Altrose-1-13C in agricultural research, specifically in exploring sugar-mediated plant defense mechanisms Kano et al., 2010.

Enzymatic Substrate Specificity

The enzyme substrate specificity and its application in producing D-Altrose from D-psicose were explored by Menavuvu et al. (2006). The study utilized D-arabinose isomerase from Klebsiella pneumoniae for the production of D-Altrose, demonstrating the enzyme's broad substrate specificity. This research contributes to the field of enzymology and biocatalysis, offering pathways for the synthesis of rare sugars, including D-Altrose, from more readily available sugars Menavuvu et al., 2006.

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

1. Design of the Synthesis Pathway: The synthesis pathway for D-Altrose-1-13C involves the conversion of a starting material, glucose-1-13C, into D-Altrose-1-13C through a series of chemical reactions. The first step involves the protection of the hydroxyl group at the C2 position of glucose-1-13C with a benzyl group. This is followed by the reduction of the C1 carbonyl group to an alcohol using sodium borohydride. The benzyl group is then removed using hydrogenation with palladium on carbon catalyst. The final step involves the isomerization of the resulting D-glucose-1-13C to D-Altrose-1-13C using an acid catalyst. 2. Starting Materials: - Glucose-1-13C 3. Reaction: Step 1: Protection of C2 hydroxyl group Reactant: Glucose-1-13C Reagent: Benzyl chloride, Sodium hydroxide Product: 2-O-Benzyl-D-glucose-1-13C Step 2: Reduction of C1 carbonyl group Reactant: 2-O-Benzyl-D-glucose-1-13C Reagent: Sodium borohydride, Methanol Product: 2-O-Benzyl-D-glucitol-1-13C Step 3: Removal of benzyl group Reactant: 2-O-Benzyl-D-glucitol-1-13C Reagent: Hydrogen gas, Palladium on carbon catalyst Product: D-glucitol-1-13C Step 4: Isomerization to D-Altrose-1-13C Reactant: D-glucitol-1-13C Reagent: Acid catalyst Product: D-Altrose-1-13C

CAS RN

70849-27-3

Product Name

D-Altrose-1-13C

Molecular Formula

C6H12O6

Molecular Weight

181.148

IUPAC Name

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1

InChI Key

GZCGUPFRVQAUEE-IKGLOVJPSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.